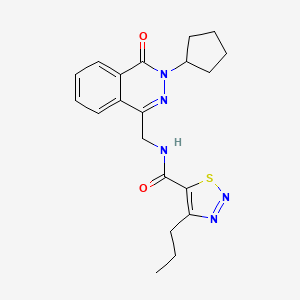

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

BenchChem offers high-quality N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-2-7-16-18(28-24-22-16)19(26)21-12-17-14-10-5-6-11-15(14)20(27)25(23-17)13-8-3-4-9-13/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGNRPHIJBYGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Phthalazinone core : This moiety is known for its biological activities.

- Cyclopentyl group : Enhances lipophilicity and potential receptor interactions.

- Thiadiazole ring : Associated with various biological activities including anti-inflammatory and antimicrobial effects.

Molecular Formula : C23H25N5O2

Molecular Weight : 415.48 g/mol

The biological activity of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is attributed to its ability to interact with various biological targets. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could act on specific receptors that regulate cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of thiadiazole and phthalazine have shown promise in anticancer studies:

- In vitro Studies : Compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value in the range of 0.124 μM to 3.81 μM across different cancer types .

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM (Leukemia) | 0.124 |

| NCI-H522 (Lung Cancer) | 3.81 |

| MCF7 (Breast Cancer) | 0.7 |

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties:

- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

In studies, compounds with similar structural features have shown significant inhibition against various microbial strains.

Case Studies and Research Findings

- Study on MAO Inhibition : A related thiadiazole derivative was tested for its inhibitory activity against monoamine oxidase (MAO) isoforms. The results showed that certain modifications enhanced the inhibitory potency significantly (IC50 as low as 0.060 μM) .

- Anticancer Screening : The National Cancer Institute's NCI-60 assay revealed that structurally similar compounds inhibited growth across multiple cancer cell lines, indicating a broad-spectrum anticancer potential .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with the preparation of phthalazine and thiadiazole precursors. Critical steps include coupling the cyclopentyl-phthalazinone moiety to the thiadiazole-carboxamide group via a methylene bridge. Optimal conditions require:

- Solvent choice : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .

- Temperature control : Reflux conditions (80–120°C) to drive amide bond formation .

- Catalysts : Triethylamine or iodine for cyclization and sulfur elimination in heterocyclic intermediates .

- Purification : High-performance liquid chromatography (HPLC) to isolate the final product with >95% purity .

Q. Which spectroscopic and chromatographic methods validate its structural integrity?

- 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly the phthalazinone carbonyl (δ ~170 ppm) and thiadiazole C-S bonds .

- HPLC-MS : Ensures molecular weight consistency and detects impurities .

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects of the cyclopentyl and propyl groups .

Q. What initial biological screening models are recommended?

- Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic motifs .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Impurity analysis : Use HPLC to rule out side products affecting results .

- Dose-response curves : Confirm activity trends across multiple concentrations .

Q. What computational strategies predict target interactions?

Q. How can structure-activity relationship (SAR) studies be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.